4-Heptyloxetan-2-one
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Overview
Description
4-Heptyloxetan-2-one is a chemical compound characterized by a four-membered oxetane ring with a heptyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptyloxetan-2-one typically involves the [2+2] cycloaddition of aldehydes with trimethylsilylketene. This reaction is catalyzed by a Lewis acid, such as diethylaluminum chloride, under controlled conditions to ensure the formation of the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Heptyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxetane ring to more stable alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptanoic acid, while reduction could produce heptanol.
Scientific Research Applications
4-Heptyloxetan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Heptyloxetan-2-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The specific pathways involved depend on the context of its application, such as in medicinal chemistry or industrial processes .
Comparison with Similar Compounds
- 4-Methyloxetan-2-one
- 4-Ethyloxetan-2-one
- 4-Propyl-oxetan-2-one
Comparison: 4-Heptyloxetan-2-one is unique due to its longer heptyl side chain, which influences its physicochemical properties and reactivity. Compared to its shorter-chain analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-heptyloxetan-2-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-8-10(11)12-9/h9H,2-8H2,1H3 |
InChI Key |
DCRWHTXIWYNJKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CC(=O)O1 |
Origin of Product |
United States |
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